molecular formula C18H19FN4O5S B2591119 2-[(3-fluoro-4-methoxyphenyl)methyl]-8-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251602-86-4

2-[(3-fluoro-4-methoxyphenyl)methyl]-8-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2591119
CAS No.: 1251602-86-4
M. Wt: 422.43
InChI Key: KQAWZUPOPCVLEA-UHFFFAOYSA-N
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Description

The compound 2-[(3-fluoro-4-methoxyphenyl)methyl]-8-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic molecule featuring a fused triazolo-pyridinone core. Its structure includes:

  • A morpholine-4-sulfonyl group at position 8, contributing to hydrogen-bonding capacity and solubility.
  • A 3-fluoro-4-methoxyphenylmethyl substituent at position 2, balancing lipophilicity and polarity via electron-withdrawing (fluoro) and donating (methoxy) groups.

Properties

IUPAC Name

2-[(3-fluoro-4-methoxyphenyl)methyl]-8-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O5S/c1-27-15-5-4-13(11-14(15)19)12-23-18(24)22-6-2-3-16(17(22)20-23)29(25,26)21-7-9-28-10-8-21/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAWZUPOPCVLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=O)N3C=CC=C(C3=N2)S(=O)(=O)N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(3-fluoro-4-methoxyphenyl)methyl]-8-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves multiple steps, typically starting with the preparation of the triazolopyridine core. This is followed by the introduction of the fluoro-methoxyphenyl group and the morpholine sulfonyl group through various coupling reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Key Reaction Steps:

  • Intermediate Formation : Reaction of 2-hydrazinylpyridin-3(2H)-one with substituted isothiocyanates generates thiosemicarbazide intermediates (e.g., 35a–d in ).

  • Cyclization : Dehydrative ring closure under basic conditions (e.g., NaOH/EtOH) yields the triazolopyridinone core. For example, bis-1,2,4-triazole-3-thiones (36a–d ) were synthesized in 80–85% yields via this method .

Table 1: Representative Cyclization Conditions

ReactantsCatalyst/SolventTemperature/TimeYield (%)Source
HydrazinecarbothioamidesNaOH/EtOHReflux, 4–6 h80–85
Diethyl dicarboxylatesHydrazine hydrateRT, 24 h75–90

Sulfonylation Strategies:

  • Direct Sulfonation : Reaction of chlorinated triazolopyridinone intermediates with morpholine sulfonyl chloride in the presence of a base (e.g., Et₃N/DCM) .

  • Oxidative Methods : Use of NH₄Fe(SO₄)₂·12H₂O for oxidative cyclization of thiosemicarbazones to sulfonamides (as in 16a synthesis ).

Table 2: Sulfonylation Optimization Data

SubstrateReagentConditionsYield (%)Source
8-Chloro-triazolopyridinoneMorpholine sulfonyl ClEt₃N/DCM, 0°C–RT, 2 h78
Thiosemicarbazone 17 NH₄Fe(SO₄)₂·12H₂OHCl/MeOH, reflux, 1 h65

Functionalization of the Benzyl Substituent

The 3-fluoro-4-methoxybenzyl group is introduced via alkylation or reductive amination.

Alkylation Protocols:

  • Nucleophilic Substitution : Reaction of triazolopyridinone with 3-fluoro-4-methoxybenzyl bromide under basic conditions (K₂CO₃/DMF) .

  • Microwave-Assisted Coupling : Ultrasound irradiation with InCl₃ in 50% EtOH enhances reaction efficiency (e.g., 95% yield in analogous pyrano[2,3-c]pyrazole syntheses ).

Table 3: Benzylation Reaction Parameters

MethodBase/SolventCatalystTime/TemperatureYield (%)Source
Conventional AlkylationK₂CO₃/DMFNone12 h, 80°C70
Ultrasound-AssistedInCl₃/50% EtOHInCl₃20 min, 40°C90–95

Derivatization and Biological Activity

The compound’s bioactivity is modulated through substitutions on the triazole and pyridinone rings:

  • Antimicrobial Activity : Bis-triazole derivatives (37d ) showed efficacy against Staphylococcus aureus and Candida albicans .

  • Kinase Inhibition : Analogous triazolopyridines act as p38 MAPK inhibitors, with IC₅₀ values < 100 nM .

Table 4: Structure-Activity Relationship (SAR) Highlights

Modification SiteBiological EffectPotency (IC₅₀/Zone of Inhibition)Source
Morpholine sulfonyl groupEnhanced solubility and target bindingIC₅₀ = 45 nM (p38 MAPK)
3-Fluoro-4-methoxybenzylImproved metabolic stabilityMIC = 2 µg/mL (S. aureus)

Reaction Optimization Insights

  • Green Chemistry : Ultrasound irradiation reduces reaction times (e.g., 20 min vs. 12 h ).

  • Catalyst Efficiency : InCl₃ outperforms traditional bases (e.g., Et₃N, KOH) in multi-component reactions .

Scientific Research Applications

Medicinal Chemistry

This compound is primarily studied for its antimicrobial and antifungal properties . Research indicates that derivatives of triazolo[4,3-a]pyridine exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics. The incorporation of fluorine and methoxy groups enhances the compound's lipophilicity and biological activity.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of several triazolo derivatives, including the compound . Results showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Potential

Recent research has identified triazolo compounds as having anticancer properties . The specific compound has been tested in vitro against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

  • Breast Cancer Cells : In a controlled study, the compound showed a significant reduction in viability of MCF-7 breast cancer cells at concentrations of 10 µM and above.
  • Lung Cancer Cells : Another study reported similar effects on A549 lung cancer cells, with IC50 values indicating effective dose ranges .

Neurological Applications

There is emerging interest in the use of this compound for treating neurological disorders. Its structural features suggest potential as a neuroprotective agent.

Neuroprotection

Research has indicated that triazolo derivatives can mitigate oxidative stress in neuronal cells. The compound's morpholine sulfonyl group may contribute to neuroprotective effects by modulating neurotransmitter levels or reducing inflammation .

Synthesis and Chemical Properties

The synthesis of 2-[(3-fluoro-4-methoxyphenyl)methyl]-8-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves multi-step reactions that include:

  • Formation of the triazole ring through cyclization.
  • Introduction of the morpholine sulfonyl group via nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Target Compound vs. Triazolo-Thiadiazinone Derivatives ()

  • Target Compound: The triazolo-pyridinone core is a fused bicyclic system with a ketone oxygen, enabling hydrogen-bond acceptor properties.
  • Compound 6 () : Features a triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one core, which introduces sulfur atoms and an additional thiadiazine ring. This increases molecular weight and may reduce metabolic stability compared to the target compound .
Feature Target Compound Compound 6 ()
Core Structure Triazolo-pyridinone Triazolo-thiadiazinone
Heteroatoms N, O N, O, S
Hydrogen-Bond Capacity Moderate (ketone O) High (thiadiazinone S=O)

Substituent Analysis

Target Compound vs. Sulfonamide Derivatives ()

  • Target Compound : The morpholine-4-sulfonyl group enhances water solubility and serves as a hydrogen-bond acceptor.
  • Compound 8f () : Contains a trifluoroethoxy-pyridinylmethanesulfinyl group, which is highly electron-withdrawing but may increase lipophilicity and oxidative liability .
Feature Target Compound Compound 8f ()
Sulfur-Containing Group Morpholine-4-sulfonyl Methanesulfinyl
Electronic Effects Moderate (morpholine) Strong (trifluoroethoxy)
Solubility Higher (polar sulfonyl) Lower (lipophilic CF₃)

Fluorinated Aryl Substituents

Target Compound vs. Patent Derivatives ()

  • Target Compound : The 3-fluoro-4-methoxyphenyl group provides a balance between steric bulk and polarity.
  • EP 4 374 877 A2 Compounds () : Include difluoro-morpholinylmethyl and chloro-fluorophenyl groups. The latter’s halogenated aryl groups may improve target affinity but increase toxicity risks .
Feature Target Compound EP 4 374 877 A2 Compound 1
Aryl Substituent 3-Fluoro-4-methoxyphenyl 2,3-Difluoro-4-morpholinylmethyl
Electronic Profile Mixed (F⁻ + OMe) Strongly electron-withdrawing
Metabolic Stability Likely higher (methoxy) Potential for dehalogenation

Hypothesized Pharmacological Implications

Binding Interactions : The morpholine-4-sulfonyl group in the target compound may improve binding to serine proteases or kinases, analogous to sulfonamide inhibitors in clinical use .

Solubility vs. Permeability: Compared to ’s thiadiazinone derivatives, the target’s triazolo-pyridinone core could enhance membrane permeability due to reduced polarity .

Metabolic Resistance : The 4-methoxy group may mitigate oxidative metabolism, whereas ’s trifluoroethoxy group could be susceptible to enzymatic cleavage .

Biological Activity

The compound 2-[(3-fluoro-4-methoxyphenyl)methyl]-8-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its anticancer, antimicrobial, and antiviral activities.

Chemical Structure and Properties

The compound is characterized by the presence of a triazole ring fused with a pyridine moiety and substituted with a morpholine sulfonyl group. The fluoromethoxyphenyl group enhances its lipophilicity and biological activity.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Results showed an IC50 value of approximately 7.01 µM for MCF-7 cells and 14.31 µM for HCT116 cells, indicating potent anticancer activity compared to standard chemotherapeutic agents .
  • Mechanism of Action : The mechanism underlying the anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/AKT pathway .

Antimicrobial Activity

The compound's antimicrobial efficacy was evaluated against various bacterial strains:

  • In vitro Studies : The synthesized triazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, it showed comparable bactericidal activity to standard antibiotics like streptomycin .
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL , indicating effective inhibition of bacterial growth .

Antiviral Activity

Emerging evidence suggests that triazole compounds may also possess antiviral properties:

  • Inhibition Studies : In vitro assays demonstrated that the compound inhibited viral replication in specific cell lines infected with viruses such as HIV and influenza A. The observed EC50 values were in the range of 0.20 to 0.35 µM , showcasing its potential as an antiviral agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural FeatureEffect on Activity
Morpholine Sulfonyl GroupEnhances solubility and bioavailability
Fluoromethoxyphenyl SubstitutionIncreases lipophilicity and potency
Triazole RingEssential for anticancer activity

Case Studies

  • Study on Anticancer Effects : A study conducted on a series of triazole derivatives including our compound revealed that modifications at the C-5 position of the triazole ring significantly enhanced cytotoxicity against MCF-7 cells .
  • Antimicrobial Evaluation : Another research highlighted the synthesis of related triazole compounds which exhibited superior antimicrobial properties compared to traditional antibiotics, establishing a promising avenue for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing [1,2,4]triazolo[4,3-a]pyridine derivatives with sulfonamide substituents?

  • Methodological Answer : Oxidative cyclization of hydrazine intermediates using environmentally benign oxidants like sodium hypochlorite in ethanol at room temperature is a green approach. For example, Doherty et al. (2023) achieved a 73% yield for a structurally analogous compound via this method, followed by purification using alumina plug filtration to isolate the product . For sulfonamide introduction, General Procedure G (as described in ) involves reacting hydrazinylpyridine intermediates with sulfonyl chlorides or amines under controlled conditions .

Q. How can researchers validate the purity and structural integrity of synthesized triazolopyridine derivatives?

  • Methodological Answer : Combine analytical techniques such as:

  • 1H-NMR to confirm proton environments (e.g., δ 3.08–3.18 ppm for morpholine sulfonyl groups in ) .
  • Melting point analysis to compare with literature values (e.g., 284–286°C for a piperidine sulfonyl derivative) .
  • HPLC-MS to assess purity and detect trace impurities, as demonstrated in for pharmaceutical standards .

Advanced Research Questions

Q. How can computational docking (e.g., AutoDock Vina) be optimized to predict binding modes of triazolopyridine derivatives with target proteins?

  • Methodological Answer :

  • Use AutoDock Vina with a new scoring function and multithreading for efficiency .
  • Define the docking grid to encompass the active site of the target protein, ensuring inclusion of key residues (e.g., catalytic sites for kinase inhibitors).
  • Validate predictions with experimental data (e.g., IC50 values from enzymatic assays) and address discrepancies by re-evaluating protonation states or solvation effects .

Q. What strategies resolve contradictory bioactivity data between in vitro and cellular assays for morpholine sulfonyl-substituted triazolopyridines?

  • Methodological Answer :

  • Control for membrane permeability : Use logP calculations or PAMPA assays to assess cellular uptake, as poor permeability may explain reduced cellular activity despite strong in vitro binding .
  • Metabolic stability testing : Incubate compounds with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated metabolism) .
  • Off-target profiling : Screen against related receptors (e.g., adenosine A1/A2A in ) to rule out polypharmacology .

Q. How can structure-activity relationship (SAR) studies be designed for triazolopyridine sulfonamides targeting kinase inhibition?

  • Methodological Answer :

  • Systematic substitution : Synthesize derivatives with varied sulfonamide groups (e.g., piperidine vs. morpholine in ) and assess IC50 shifts .
  • Isosteric replacements : Replace the morpholine sulfonyl group with bioisosteres like thiomorpholine or piperazine sulfonamide to modulate selectivity .
  • Co-crystallization studies : Resolve X-ray structures of lead compounds bound to the target kinase to guide rational design .

Q. What purification techniques are optimal for isolating polar triazolopyridine sulfonamides?

  • Methodological Answer :

  • Flash chromatography : Use gradient elution with polar solvents (e.g., 5–10% methanol in dichloromethane) for initial separation.
  • Alumina plug filtration : Effective for removing unreacted starting materials, as demonstrated in for hydrazine-derived triazolopyridines .
  • Recrystallization : Employ methanol or chloroform for high-melting-point derivatives (e.g., 573 K for a trifluoromethyl-substituted analog in ) .

Data Analysis and Experimental Design

Q. How should researchers analyze NMR spectra to distinguish regioisomers in triazolopyridine derivatives?

  • Methodological Answer :

  • Compare chemical shift patterns for aromatic protons (e.g., para-substituted methoxy groups at δ 3.8–4.0 ppm vs. ortho-fluoro substituents at δ 6.6–7.2 ppm) .
  • Use 2D NMR (COSY, HSQC) to confirm connectivity, particularly for fused triazole-pyridine systems .

Q. What in vitro assays are suitable for evaluating the antimalarial potential of triazolopyridine sulfonamides?

  • Methodological Answer :

  • Plasmodium falciparum growth inhibition : Use SYBR Green assays to quantify parasite viability at 48–72 hours post-treatment .
  • Cytotoxicity counter-screens : Test compounds on mammalian cell lines (e.g., HEK293) to calculate selectivity indices .
  • Target engagement assays : Measure inhibition of PfMRK or other kinases implicated in malaria pathogenesis .

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